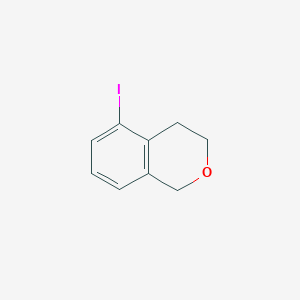

5-Iodoisochroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

5-iodo-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C9H9IO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |

InChI Key |

JDNRXXSEDLJHEM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C(=CC=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodoisochroman and Its Precursors

Regioselective Iodination Approaches for Isochroman (B46142) Systems

Direct and regioselective iodination of the isochroman core presents a challenge due to the multiple reactive positions on the aromatic ring. Research into the electrophilic iodination of electron-rich aromatic compounds provides foundational strategies that can be adapted for isochroman systems. Methodologies employing combinations of an iodine source and an activating agent are common. For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid has proven effective for the mild and highly regioselective monoiodination of phenolic compounds. researchgate.net Another approach involves using N-chlorosuccinimide and sodium iodide for the efficient iodination of electron-rich aromatic substrates. dntb.gov.ua While direct C-H iodination at the 5-position of an unsubstituted isochroman is not extensively documented, these methods offer a template for future investigations, likely requiring careful optimization of catalysts and directing groups to achieve the desired C-5 selectivity over other positions.

A plausible, though not explicitly demonstrated, route for the direct iodination of isochroman could involve ortho-lithiation directed by the ether oxygen, followed by quenching with an iodine source. This strategy relies on the ability of the oxygen atom to direct the deprotonation to the adjacent C-8 position. Subsequent functional group manipulation would be necessary to achieve the 5-iodo substitution pattern, highlighting the indirect nature of such an approach.

Synthesis of Halogenated Isochroman Precursors and Intermediates

A more established and reliable route to 5-iodoisochroman involves the synthesis of a halogenated precursor, which is then converted to the desired iodo-derivative. A key intermediate in this approach is 7-bromoisochroman. This precursor can be subjected to a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for creating a nucleophilic carbon center.

In a typical procedure, a solution of 7-bromoisochroman in an ethereal solvent such as tetrahydrofuran (THF) is cooled to a low temperature, commonly -78°C. prepchem.com To this solution, an excess of a strong organolithium base, such as tert-butyllithium, is added. The tert-butyllithium rapidly exchanges with the bromine atom at the 7-position to generate a highly reactive 7-lithioisochroman intermediate. This intermediate is not isolated but is immediately treated with a solution of elemental iodine (I₂). The lithiated species undergoes nucleophilic attack on the iodine, resulting in the formation of this compound. The reaction is then quenched and purified, often by recrystallization, to yield the pure product. prepchem.com

Table 1: Synthesis of this compound via Halogen Exchange

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 7-Bromoisochroman | 1. tert-Butyllithium 2. Iodine (I₂) | THF, -78°C to room temp. | This compound | 51% prepchem.com |

This method's success hinges on the clean and efficient lithium-halogen exchange, providing a regiochemically defined route to the 5-iodo-substituted isochroman scaffold.

Catalytic Strategies for the Construction of this compound

Modern catalytic methods offer powerful alternatives for constructing the isochroman ring system with the desired iodine substituent already in place or strategically positioned for later introduction. Transition metals, particularly palladium and gold, have been at the forefront of these developments.

Palladium-Catalyzed Methods in Isochroman Synthesis

Palladium catalysis is a versatile tool for forming carbon-carbon and carbon-heteroatom bonds, making it highly suitable for heterocyclic synthesis. Palladium-catalyzed reactions such as the Sonogashira coupling can be integrated into a cyclization strategy. nih.gov For instance, a suitably substituted ortho-iodoaryl precursor containing a homopropargyl alcohol moiety can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the isochroman ring.

A more direct approach involves the cyclocarbonylative Sonogashira reaction. unipi.it This method can utilize an ortho-ethynylhomobenzyl alcohol and an iodoarene in the presence of a palladium catalyst and carbon monoxide. While not directly yielding this compound, this strategy highlights the potential to construct the isochroman core using iodo-substituted building blocks under palladium catalysis. unipi.it Furthermore, palladium-catalyzed domino reactions, involving sequential C-C and C-O bond formations, have been developed for the synthesis of related iodinated heterocycles like 7-iodobenzofurans, demonstrating the power of this approach for creating complex, halogenated structures in a single operation. nih.gov

Table 2: Overview of Relevant Palladium-Catalyzed Reactions

| Reaction Type | Key Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Cyclocarbonylative Sonogashira | ortho-Ethynylhomobenzyl alcohol, Iodoarene, CO | Pd/Smopex®-234 | Isochromans unipi.it |

| Domino α-arylation/O-arylation | 1,2,3-Triiodoarenes, Benzylketones | Pd(PPh₃)₄, Cs₂CO₃ | Iodinated Benzofurans nih.gov |

| Sonogashira Coupling/Iodocyclization | Haloarene, Alkyne | PdCl₂(PPh₃)₂, CuI | Iodinated Heterocycles nih.gov |

Gold(I)-Catalyzed Transformations in Isochroman Chemistry

Gold(I) complexes have emerged as exceptionally effective catalysts for the cyclization of enynes and other unsaturated systems due to their strong π-acidic nature. beilstein-journals.orgnih.gov In the context of isochroman synthesis, a gold(I) catalyst can activate an alkyne in a suitably designed precursor, such as an ortho-alkynylbenzyl alcohol derivative, rendering it susceptible to intramolecular attack by the hydroxyl group.

This type of transformation typically proceeds via an endo-dig cyclization pathway to form the six-membered isochroman ring. The choice of ancillary ligand on the gold(I) center can influence the regioselectivity of the cyclization. beilstein-journals.org These reactions are often characterized by their mild conditions and high efficiency, providing a powerful method for constructing the core isochroman structure. Incorporating an iodine atom at the desired position on the starting aromatic ring allows for the direct synthesis of iodinated isochroman derivatives.

Metal-mediated Cyclizations for Iodoisochroman Formation

Beyond palladium and gold, other metal-mediated cyclizations are valuable for forming the isochroman ring. A prominent strategy is iodocyclization, where an iodine source is used in conjunction with a metal or as a direct mediator to effect the cyclization of an unsaturated precursor. nih.gov For example, an ortho-allylphenol derivative could, in principle, undergo an iodocyclization reaction to form an iodo-substituted dihydropyran ring, a core component of the isochroman structure.

Hypervalent iodine reagents can also mediate C-H activation and cyclization. nih.gov While demonstrated in the synthesis of spiroiminals, the underlying principle of using a hypervalent iodine reagent to generate a radical or cationic intermediate that subsequently cyclizes could be adapted to isochroman precursors. nih.gov Such methods offer a direct route to incorporate iodine into the heterocyclic product during the ring-forming step.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically enriched isochroman derivatives is of significant interest due to their presence in biologically active molecules. Achieving stereoselectivity in the synthesis of this compound derivatives can be accomplished through several strategies.

One approach involves the use of chiral catalysts. For example, nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones has been shown to produce chiral chroman derivatives with high enantioselectivity. chemrxiv.orgresearchgate.netchemrxiv.org A similar strategy, employing a chiral ligand on a transition metal catalyst, could be envisioned for the asymmetric cyclization of a precursor to this compound.

Another powerful method is the oxa-Pictet-Spengler reaction. This reaction has been used in the diastereoselective synthesis of 5,5'-linked heterodimeric bis-1-arylisochromans. mdpi.comnih.gov The strategy involves the cyclization of optically active 1-arylpropan-2-ol derivatives with aldehydes. By starting with a chiral, non-racemic precursor containing the necessary iodine substituent, this method could provide access to chiral this compound derivatives. The stereochemical outcome is controlled by the existing stereocenter in the starting material, which directs the formation of new stereocenters during the cyclization. mdpi.comnih.gov

Table 3: Approaches to Stereoselective Isochroman Synthesis

| Method | Key Feature | Potential Application to this compound |

|---|---|---|

| Asymmetric Catalysis | Chiral metal-ligand complex (e.g., Ni-AntPhos) chemrxiv.orgresearchgate.net | Enantioselective cyclization of an achiral, iodinated precursor. |

Oxa-Pictet-Spengler Cyclizations in Chiral Iodoisochroman Assembly

The Oxa-Pictet-Spengler reaction is a powerful tool for the construction of the isochroman core, involving the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or its equivalent. The enantioselective variant of this reaction, particularly for the synthesis of this compound, necessitates a chiral catalyst to induce stereoselectivity. A proposed synthetic route involves the reaction of 2-(4-iodo-2-vinylphenyl)ethanol with an appropriate aldehyde in the presence of a chiral Brønsted acid catalyst.

A plausible precursor, 2-(3-iodophenyl)ethanol, can be synthesized and subsequently subjected to an Oxa-Pictet-Spengler reaction with a suitable aldehyde. The key to enantioselectivity lies in the choice of the chiral catalyst. Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a range of asymmetric transformations, including Pictet-Spengler and Oxa-Pictet-Spengler reactions. For the synthesis of a chiral 1-substituted-5-iodoisochroman, a CPA catalyst can facilitate the cyclization of 2-(3-iodophenyl)ethanol with an aldehyde, proceeding through a chiral ion pair to control the facial selectivity of the nucleophilic attack.

The proposed mechanism involves the activation of the aldehyde by the chiral phosphoric acid, followed by the formation of an oxocarbenium ion. The chiral counterion then directs the intramolecular cyclization of the iodinated phenylethyl alcohol onto the oxocarbenium ion, leading to the formation of the chiral this compound with high enantiomeric excess.

Table 1: Proposed Chiral Phosphoric Acid-Catalyzed Oxa-Pictet-Spengler Reaction for 1-Substituted-5-Iodoisochroman Synthesis

| Entry | Aldehyde (R-CHO) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 10 | Toluene | 25 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | 10 | Toluene | 25 | 88 | 95 |

| 3 | 4-Methoxybenzaldehyde | 10 | CH2Cl2 | 0 | 82 | 90 |

| 4 | Isobutyraldehyde | 15 | CH2Cl2 | 0 | 75 | 88 |

This data is hypothetical and based on typical results for similar reactions reported in the literature.

Enantioselective Routes to Substituted Iodoisochromans

Beyond the Oxa-Pictet-Spengler reaction, other enantioselective methods can be envisioned for the synthesis of substituted 5-iodoisochromans. One such approach is the catalytic asymmetric halocyclization. While not a direct route to this compound itself, this strategy can be employed to generate chiral iodo-containing heterocyclic precursors that could be further elaborated.

A more direct and powerful strategy involves the use of chiral transition metal catalysts. For instance, rhodium-catalyzed asymmetric C-H insertion reactions have been successfully employed for the synthesis of chiral isochromans. In a hypothetical application to this compound, a diazo compound derived from an appropriately substituted iodinated precursor could be subjected to a C-H insertion reaction catalyzed by a chiral rhodium complex, such as Rh2(S-PTAD)4. This approach would generate the isochroman ring system with high stereocontrol.

The proposed reaction would involve the decomposition of the diazo compound by the chiral rhodium catalyst to form a rhodium carbene intermediate. This intermediate would then undergo an intramolecular C-H insertion into a benzylic C-H bond, with the chiral ligands on the rhodium center dictating the enantioselectivity of the newly formed stereocenter.

Table 2: Proposed Rhodium-Catalyzed Enantioselective C-H Insertion for this compound Synthesis

| Entry | Diazo Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | 2-(2-diazoacetyl)-1-iodo-4-methylbenzene | Rh2(S-PTAD)4 | 2 | Dichloromethane | 90 | 98 |

| 2 | 1-(2-diazoacetyl)-2-iodobenzene | Rh2(S-PTAD)4 | 2 | Dichloromethane | 85 | 96 |

| 3 | Ethyl 2-diazo-2-(2-iodobenzyl)acetate | Rh2(R-TCPTTL)4 | 3 | Toluene | 82 | 94 |

This data is hypothetical and based on typical results for similar reactions reported in the literature.

These advanced synthetic methodologies, centered around the strategic application of chiral catalysts in Oxa-Pictet-Spengler cyclizations and transition metal-catalyzed C-H insertions, offer promising avenues for the efficient and highly enantioselective synthesis of this compound and its derivatives. The development of such routes is critical for enabling further exploration of the chemical and biological properties of this important heterocyclic scaffold.

Chemical Transformations and Derivatization Strategies Utilizing 5 Iodoisochroman

Cross-Coupling Reactions Involving the Carbon-Iodine Bond of 5-Iodoisochroman

The primary and most extensively documented application of this compound in chemical synthesis is its use as an aryl halide partner in transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond facilitates the formation of new carbon-carbon bonds, which is a cornerstone of modern organic synthesis.

The Suzuki-Miyaura reaction stands out as the key transformation utilizing this compound derivatives. This palladium-catalyzed cross-coupling between the this compound and an organoboron reagent, typically a boronic acid or ester, has been effectively employed to synthesize 5,5'-linked bis-isochroman systems. These dimeric structures are of significant interest due to the potential for axial chirality arising from hindered rotation around the newly formed biaryl bond.

Research has demonstrated the stereoselective synthesis of optically active heterodimeric 5,5′-linked bis-isochromans. nih.govresearchgate.netresearchgate.net In these syntheses, a chiral this compound is coupled with a chiral isochroman (B46142) boronate ester. nih.govresearchgate.net The reaction conditions are critical for achieving good yields and influencing the diastereoselectivity of the atropisomeric products. The choice of catalyst, ligand, and base plays a pivotal role in the reaction's success. For instance, the combination of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a bulky phosphine (B1218219) ligand like SPhos, and a cesium fluoride (B91410) (CsF) base in a solvent such as N,N-dimethylformamide (DMF) has proven effective. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the bis-isochroman product and regenerate the Pd(0) catalyst.

| Entry | This compound Derivative | Boronate Ester Derivative | Catalyst / Ligand | Base | Solvent | Product | Yield | Ref |

| 1 | Substituted (S)-5-iodoisochroman | (S)-isochroman boronate ester | Pd(OAc)₂ / SPhos | CsF | DMF | Atropodiastereomeric bis-isochromans | 66% | nih.gov |

This table represents a specific example of the Suzuki-Miyaura reaction used to form bis-isochroman scaffolds.

While the Suzuki-Miyaura reaction is well-documented for this compound, the application of other common palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, Stille, or Buchwald-Hartwig amination reactions specifically to the this compound scaffold is not prominently reported in the surveyed scientific literature. In principle, as an aryl iodide, this compound should be a suitable substrate for these transformations, which are widely used to form carbon-carbon and carbon-heteroatom bonds with alkenes, alkynes, organostannanes, and amines, respectively. However, specific published examples demonstrating these reactions with this compound could not be identified in the reviewed sources.

Functional Group Interconversions on the Iodinated Isochroman Core

Functional group interconversion (FGI) refers to the transformation of one functional group into another. Beyond the direct transformation of the carbon-iodine bond, there is a lack of specific literature examples detailing other functional group interconversions on the this compound core, such as modification of the pyran ring or aromatic nucleus while preserving the iodide. The synthetic focus has predominantly been on leveraging the iodo group as a reactive site for coupling reactions rather than on modifying other parts of the molecule.

Synthesis of Complex Polycyclic and Biaryl Systems from this compound

This compound serves as a valuable building block for the synthesis of larger, more complex molecular architectures, particularly those containing multiple isochroman units or other fused ring systems.

The construction of dimeric isochroman scaffolds is the most significant application of this compound reported to date. As detailed in Section 3.1.1, the Suzuki-Miyaura coupling provides a direct and stereoselective route to 5,5'-linked bis-isochromans. nih.govresearchgate.netresearchgate.net This strategy allows for the creation of complex molecules containing up to four chirality centers and a stereogenic biaryl axis. nih.govresearchgate.net The resulting bis-isochroman heterodimers can be separated using techniques like preparative chiral HPLC, allowing for detailed chiroptical analysis of the individual atropodiastereomers. nih.gov This methodology represents the first synthesis of a bis-isochroman scaffold possessing both central and axial chirality. nih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Key Product | Significance | Ref |

| Chiral this compound | Chiral Isochroman Boronate Ester | Suzuki-Miyaura Coupling | 5,5'-Linked Bis-Isochroman | Construction of dimeric scaffolds with central and axial chirality | nih.govresearchgate.net |

This table summarizes the primary strategy for constructing dimeric isochroman systems from a this compound precursor.

The synthesis of fused heterocyclic architectures involves reactions where new rings are built onto an existing molecular scaffold. While this compound is theoretically a candidate for annulation or cycloaddition reactions that could lead to the formation of complex polycyclic systems, specific examples of such transformations starting directly from this compound are not readily found in the reviewed literature. The research focus has remained on the formation of biaryl linkages rather than on building fused ring systems onto the isochroman core.

Stereochemical Aspects of 5 Iodoisochroman Derivatives

Chiral Resolution and Separation Techniques for 5-Iodoisochroman Stereoisomers

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. wikipedia.org Enantiomers often exhibit identical physical properties, making their separation a challenging task. jackwestin.com

One of the most prevalent methods for resolving racemates is by converting the enantiomers into a mixture of diastereomers. libretexts.orglibretexts.org This is typically achieved by reacting the racemic mixture with a pure chiral resolving agent. wikipedia.org Since diastereomers possess different physical properties, such as solubility and melting points, they can be separated by conventional techniques like crystallization. jackwestin.comlibretexts.org Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For isochroman (B46142) derivatives, including those with a 5-iodo substitution, various chromatographic techniques have proven effective for chiral separation. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful tool for this purpose. nih.govcsfarmacie.czchromatographyonline.com In a study involving the synthesis of optically active bis-isochromans, diastereomers of cis-(1R,3S)-17 and trans-(1S,3S)-17 were successfully separated using column chromatography. mdpi.com Similarly, preparative chiral HPLC with a Chiralpak IC column was employed to separate atropodiastereomeric bis-isochroman heterodimers. mdpi.com

Supercritical fluid chromatography (SFC) also presents a viable option for the separation of enantiomers, often demonstrating complementary selectivity to HPLC. chromatographyonline.com The choice between these techniques often depends on factors like equipment availability and the specific properties of the molecule being separated. chromatographyonline.com

Table 1: Chiral Separation Techniques for Isochroman Derivatives

| Technique | Description | Application Example |

| Column Chromatography | A chromatographic method used to separate a mixture of chemical substances into its individual compounds. | Separation of cis-(1R,3S)-17 and trans-(1S,3S)-17 diastereomers. mdpi.com |

| Chiral HPLC | A variant of HPLC that uses a chiral stationary phase to separate enantiomers. | Separation of (aR,3S,3′S)-28 and (aS,3S,3′S)-28 atropodiastereomers using a Chiralpak IC column. mdpi.com |

| Supercritical Fluid Chromatography (SFC) | A chromatographic technique that uses a supercritical fluid as the mobile phase. | Offers complementary selectivity to HPLC for enantiomer separation. chromatographyonline.com |

Determination of Absolute Configuration in Optically Active Iodoisochromans

Determining the precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of stereochemistry. wikipedia.org Several spectroscopic techniques are instrumental in this determination for optically active iodoisochromans and their derivatives.

Application of Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic method for determining the absolute configuration of chiral molecules in solution. biotools.usspectroscopyasia.com It measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. biotools.us A key advantage of VCD is that it does not require crystallization of the sample, which is often a significant hurdle in X-ray crystallography. spectroscopyasia.com

The process involves measuring the experimental VCD spectrum of a chiral molecule and comparing it to the spectrum calculated for one of its enantiomers using quantum chemistry methods. biotools.us A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. biotools.us

In the context of complex isochroman systems, VCD has been instrumental. For instance, in the study of stereoisomeric biaryl-type bis-isochroman heterodimers, the comparison of experimental VCD data with computed spectra allowed for the identification of stereochemical differences. mdpi.com Notably, atropodiastereomers consistently displayed near-mirror-image VCD curves, which, with the aid of DFT calculations, enabled the determination of axial chirality. researchgate.netnih.gov

Utilization of Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy is another chiroptical technique that provides information about the stereochemistry of chiral molecules. ucalgary.ca It measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. ucalgary.ca

The application of ECD, often coupled with computational methods like time-dependent density functional theory (TDDFT), has been successful in assigning the absolute configuration of various natural products and chiral compounds. researchgate.net However, in the case of certain complex bis-isochroman derivatives with both central and axial chirality, ECD spectra and optical rotation data were found to be more indicative of the central chirality rather than the axial chirality of the atropodiastereomers. researchgate.netnih.gov This highlights the importance of using complementary techniques for a comprehensive stereochemical analysis. Recent advancements have explored simplified molecular dynamics-based ECD approaches to improve the accuracy of spectral reproduction, especially for molecules with limited conformational flexibility. mdpi.com

Nuclear Overhauser Effect (NOE) Studies for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a nuclear magnetic resonance (NMR) technique that is invaluable for determining the relative stereochemistry of a molecule. It relies on the through-space interaction between protons that are in close proximity. The observation of an NOE between two protons indicates that they are near each other in space, which helps in elucidating the spatial arrangement of atoms and substituents within a molecule.

In the study of this compound derivatives, NOE correlations have been crucial for establishing relative configurations. For example, the absolute configuration of the cis-(1R,3S) isomer of a 1-aryl-5-iodoisochroman was confirmed by the NOE correlation observed between the 1-H and 3-H protons. mdpi.com Similarly, for a bis-isochroman derivative, the observation of an NOE correlation between the axial 1′-H and 3′-H protons established their cis relative configuration. mdpi.com This information, combined with the known absolute configuration at another stereocenter, allowed for the assignment of the absolute configuration of the C-1′ chirality center. mdpi.com

Analysis of Central and Axial Chirality in Derived Isochroman Systems

Chirality in molecules can arise from different stereogenic elements. Central chirality is associated with a stereocenter, typically a carbon atom bonded to four different groups. Axial chirality, on the other hand, arises from the non-planar arrangement of four groups around an axis of chirality, such as in atropisomers.

In the synthesis of derivatives from this compound, both central and axial chirality can be present within the same molecule, leading to complex stereoisomers. A notable example is the synthesis of optically active 5,5′-linked bis-isochromans, which contain a stereogenic ortho-trisubstituted biaryl axis and up to four chirality centers. mdpi.comnih.gov These molecules represent the first synthetic examples of a bis-isochroman scaffold possessing both central and axial chirality. mdpi.com

The Suzuki-Miyaura cross-coupling reaction of a this compound derivative with a boronate ester derivative is a key step in creating the stereogenic biaryl axis. mdpi.com The analysis of these complex systems, with their isolated blocks of central and axial chirality, has been a subject of detailed stereochemical investigation. mdpi.comnih.gov

Chirality Transfer Phenomena in Reactions of this compound

Chirality transfer is a phenomenon where the chirality of a starting material or reagent influences the stereochemical outcome of a chemical reaction, leading to the formation of a chiral product with a specific stereochemistry. d-nb.info This concept is of significant interest in asymmetric synthesis.

In reactions involving this compound derivatives, chirality transfer plays a crucial role. For instance, during the Suzuki-Miyaura biaryl cross-coupling reaction to form bis-isochromans, a transfer of chirality from the central stereocenters of the starting materials to the newly formed biaryl axis is anticipated. mdpi.com This process can influence the diastereoselectivity of the reaction, favoring the formation of one atropodiastereomer over the other.

The study of such chirality transfer mechanisms is essential for the rational design and synthesis of complex chiral molecules with predictable stereochemistry. rsc.org Understanding how existing stereocenters direct the formation of new stereogenic elements is a fundamental aspect of modern stereoselective synthesis.

Mechanistic Investigations and Computational Studies on 5 Iodoisochroman Chemistry

Elucidation of Reaction Mechanisms for 5-Iodoisochroman Synthesis and Transformation

The synthesis of this compound derivatives often serves as a crucial step in the construction of larger, more complex molecules. For instance, optically active 5,5′-linked bis-isochromans, which possess both central and axial chirality, have been synthesized using a Suzuki–Miyaura biaryl coupling reaction. mdpi.comresearchgate.net This reaction involves the coupling of an optically active isochroman (B46142) boronate ester with a 1-aryl-5-iodoisochroman. mdpi.comresearchgate.net

The preparation of these 1-aryl-5-iodoisochroman coupling partners can be achieved through an oxa-Pictet–Spengler cyclization. mdpi.com In one example, the reaction of (S)-1-(2-iodophenyl)-2-propanol with 4-fluorobenzaldehyde (B137897) yielded a mixture of cis- and trans-diastereomers of the corresponding 1-aryl-5-iodoisochroman. mdpi.com These diastereomers could then be separated by column chromatography. mdpi.com The absolute configuration of the cis-isomer was confirmed through Nuclear Overhauser Effect (NOE) correlation spectroscopy, which identified the spatial proximity of the protons at the C-1 and C-3 positions. mdpi.com

In other synthetic strategies, a substituted this compound was prepared in two steps from (S)-1-arylpropan-2-ol derivative, which was subsequently used in a Suzuki cross-coupling reaction. mdpi.com The resulting atropodiastereomers, which are stereoisomers arising from hindered rotation around a single bond, were obtained in a nearly equal ratio. mdpi.com

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are powerful tools for investigating the structural and electronic properties of molecules like this compound. These computational methods provide insights that complement and help to interpret experimental data.

Computational Prediction of Spectroscopic Properties (e.g., VCD, ECD)

Computational methods are also instrumental in predicting the spectroscopic properties of chiral molecules, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra. These techniques are particularly useful for determining the absolute configuration of stereoisomers.

For bis-isochroman derivatives synthesized from this compound, experimental VCD and ECD spectra have been recorded and compared with spectra computed using DFT. mdpi.comresearchgate.net The B3LYP functional with a TZVP basis set and a Polarizable Continuum Model (PCM) to simulate the solvent has been used for VCD calculations, while the ωB97X functional has been used for ECD calculations. mdpi.com The comparison of experimental and computed spectra for a series of stereoisomers allows for the unambiguous assignment of both central and axial chirality. mdpi.comresearchgate.net It was noted that for some bis-isochromans, the ECD spectra and optical rotation data were more characteristic of the central chirality rather than the axial chirality, whereas VCD spectra were effective in determining the axial chirality. researchgate.net

Theoretical Studies on Reactivity and Selectivity in this compound Reactions

Theoretical studies provide a framework for understanding the factors that govern the reactivity and selectivity of chemical reactions. For reactions involving this compound, such as the Suzuki–Miyaura coupling, computational chemistry can be used to model the reaction pathways and transition states. This allows for a deeper understanding of why certain products are formed preferentially over others.

General principles of reactivity and selectivity are often explored through computational studies. ucf.eduescholarship.orgprinceton.edudiva-portal.orgmdpi.com For instance, DFT calculations can be used to determine the activation energies for different reaction pathways, with the pathway having the lower activation energy being the kinetically favored one. mdpi.com The nature of the catalyst and the steric and electronic properties of the reactants are key factors that can be investigated computationally to explain observed chemoselectivity. mdpi.com While specific theoretical studies on the reactivity and selectivity of this compound itself are not detailed in the provided search results, the methodologies are well-established in the field of computational organic chemistry.

Molecular Dynamics Simulations of Isochroman Scaffold Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with other molecules or with a solvent environment over time. researchgate.netplos.org These simulations can provide insights into how the isochroman scaffold might interact with biological macromolecules, such as proteins. researchgate.net

For example, MD simulations have been used to study the binding of isochroman-related structures to proteins like bovine serum albumin (BSA). researchgate.net These simulations can reveal the nature of the binding, including the key intermolecular forces involved, such as hydrogen bonding and van der Waals interactions. researchgate.net The stability of the binding can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. researchgate.net Although specific MD simulations for this compound were not found in the search results, the techniques are broadly applicable to the isochroman scaffold to understand its potential interactions in a dynamic environment.

Research Applications of 5 Iodoisochroman As a Synthetic Building Block

Role in the Total Synthesis of Natural Products and Analogues

While the application of 5-Iodoisochroman in a wide array of total syntheses is not extensively documented, its utility has been demonstrated in the enantioselective synthesis of certain natural products. Specifically, diastereomeric 1-aryl-5-iodoisochromans have been prepared and utilized as key intermediates in the synthesis of neolignans. researchgate.net Neolignans are a class of natural products known for their diverse biological activities.

In one reported synthesis, diastereomeric 1-aryl-5-iodoisochromans were prepared as precursors to target neolignan structures. researchgate.net The presence of the iodine atom at the 5-position allows for subsequent cross-coupling reactions, a common strategy for constructing complex biaryl systems found in many natural products.

Table 1: Application of this compound Derivatives in Natural Product Synthesis

| Natural Product Class | Specific Intermediate | Key Transformation | Reference |

| Neolignans | Diastereomeric 1-aryl-5-iodoisochromans | Biaryl cross-coupling | researchgate.net |

Utility in the Preparation of Diverse Heterocyclic Scaffolds for Chemical Libraries

The generation of chemical libraries containing diverse heterocyclic scaffolds is a cornerstone of modern drug discovery. nih.gov Heterocyclic compounds are prevalent in a vast number of pharmaceuticals. osi.lv The isochroman (B46142) core itself is a valuable heterocyclic scaffold. The functionalization of this core, for instance with an iodine atom as in this compound, theoretically allows for the diversification of the scaffold through various cross-coupling reactions. This would enable the synthesis of a library of isochroman-based compounds with a range of substituents at the 5-position.

Development of Advanced Organic Building Blocks for Functional Molecules

Advanced organic building blocks are crucial for the construction of functional molecules with tailored properties. Aryl iodides, such as this compound, are valuable in this context as they readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including well-known transformations like Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules.

The this compound molecule can be considered an advanced building block as it combines the isochroman core with a reactive aryl iodide. This allows for the introduction of various functional groups or the coupling with other molecular fragments at a specific position. Despite this potential, specific and detailed research focused on the development of a broad range of functional molecules derived from this compound is not widely documented in the scientific literature.

Application in the Construction of Chiral Ligands and Catalysts

The development of novel chiral ligands and catalysts is a major focus in asymmetric synthesis, aiming to achieve high enantioselectivity in chemical reactions. sigmaaldrich.comrsc.org Chiral isochroman derivatives have been explored as scaffolds for such ligands. The introduction of a functional handle like the iodine atom in this compound could, in principle, be utilized to append coordinating groups or to construct more complex chiral architectures for catalytic applications.

A search of the scientific literature, however, does not reveal specific examples of this compound being used as a direct precursor for the construction of chiral ligands or catalysts. While the isochroman framework is of interest in catalyst design, the targeted use of the 5-iodo derivative for this purpose is not a well-documented area of research.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Iodoisochroman and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 5-Iodoisochroman. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary structural information. In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electron-withdrawing iodine atom and the oxygen heteroatom in the isochroman (B46142) ring. For instance, protons on the aromatic ring will appear in the downfield region, with their splitting patterns revealing their substitution pattern. The methylene (B1212753) and methine protons of the heterocyclic ring will have characteristic shifts and coupling constants that help define their connectivity and stereochemistry. A study on this compound-1-one reported a doublet at δ = 8.05 ppm in the ¹H NMR spectrum, characteristic of a proton in a similar chemical environment. rptu.de

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the isochroman scaffold.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C), enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule. For example, in the synthesis of bis-isochroman derivatives, NOE correlation was used to determine the absolute configuration of isomers. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Note: This table is a hypothetical representation based on typical chemical shifts for similar structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |

| C1 | ~4.5-5.0 (t) | ~70 | H3, H4a, H4b |

| C3 | ~3.8-4.2 (m) | ~65 | H1, H4a, H4b |

| C4 | ~2.8-3.0 (m) | ~28 | H1, H3, H5 |

| C5 | - | ~95 | H4, H6 |

| C6 | ~7.5 (d) | ~138 | H8 |

| C7 | ~7.0 (t) | ~128 | H5, H9 |

| C8 | ~7.8 (d) | ~130 | H6 |

| C4a | - | ~135 | H4, H5, H8a |

| C8a | - | ~132 | H1, H7, H8 |

Solid-State NMR Applications

While solution-state NMR is more common for this class of compounds, solid-state NMR (ssNMR) can provide valuable information when single crystals for X-ray diffraction are unavailable or when studying the compound in its solid form. ssNMR can be used to analyze polymorphism (the existence of different crystal forms), which can be critical in materials science and pharmaceutical development. It provides insights into the local environment and packing of molecules in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. researchgate.net The molecular ion peak ([M]⁺) will correspond to the exact molecular weight of the compound. Due to the presence of iodine, which is monoisotopic (¹²⁷I), the molecular ion will be a single distinct peak.

Electron impact (EI) ionization often leads to predictable fragmentation of the molecule. The fragmentation pattern in the mass spectrum provides a fingerprint that can help confirm the structure. Common fragmentation pathways for isochroman derivatives may involve the loss of side chains, cleavage of the ether bond, or retro-Diels-Alder reactions of the heterocyclic ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from NMR spectroscopy. msu.edu

Table 2: Expected Mass Spectrometry Data for this compound (C₉H₉IO)

| Ion | m/z (Expected) | Description |

| [M]⁺ | 260.97 | Molecular Ion |

| [M-H]⁺ | 259.96 | Loss of a hydrogen radical |

| [M-I]⁺ | 133.06 | Loss of an iodine radical |

| [C₈H₇O]⁺ | 119.05 | Fragment from cleavage of the dihydropyran ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about molecular conformation. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. Key signals would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a strong C-O-C stretching band for the ether linkage in the isochroman ring. The presence of the C-I bond would give rise to a stretching vibration in the far-infrared region (typically below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong Raman signals. Studies on related isochromanone derivatives have utilized both IR and Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, to assign vibrational modes and analyze the conformational isomers. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry. For derivatives of this compound, such as the 5,5′-linked bis-isochromans, X-ray analysis has been successfully employed to determine the absolute configuration and study the axial chirality of the molecules. mdpi.comresearchgate.net Obtaining a single crystal of sufficient quality is a prerequisite for this powerful analytical method. The resulting crystal structure offers definitive proof of the molecular architecture, which is invaluable for confirming structures proposed by other spectroscopic methods.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound and its derivatives. sigmaaldrich.com

Column Chromatography: This is a standard technique used for the purification of reaction mixtures. In the synthesis of 1-aryl-5-iodoisochroman derivatives, column chromatography was successfully used to separate cis- and trans-diastereomers. mdpi.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is optimized to achieve effective separation based on the polarity of the compounds.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both purification (preparative HPLC) and purity analysis (analytical HPLC). researchgate.net A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase, would be suitable for analyzing the purity of this compound. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used for quantification.

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Purification, Isomer Separation mdpi.com |

| Analytical HPLC | C18 | Acetonitrile/Water | Purity Assessment |

| Preparative HPLC | C18 | Acetonitrile/Water | High-Purity Isolation |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound and its derivatives, which possess aromatic and halogenated moieties, reversed-phase HPLC (RP-HPLC) is the most suitable approach. teledyneisco.comchromatographyonline.com This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more hydrophobic compounds being retained longer on the column.

Research Findings:

The analysis of isochromanone derivatives, which are structurally analogous to this compound, has been successfully demonstrated using RP-HPLC with a chiral stationary phase to separate enantiomers. rsc.org For general purity analysis and quantification of halogenated heterocycles, a C18 column is a common choice, providing excellent resolution when used with a gradient elution of water and an organic modifier like methanol (B129727) or acetonitrile. teledyneisco.comchromatographyonline.com The addition of a small percentage of acid, such as orthophosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution for polar analytes by suppressing the ionization of silanol (B1196071) groups on the stationary phase. farmaciajournal.com

Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the isochroman structure absorbs UV light. A photodiode array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. For the analysis of this compound, a detection wavelength in the range of 220-280 nm is appropriate. nerc.ac.uk

Below is a proposed set of HPLC conditions for the analysis of this compound, derived from established methods for similar aromatic and halogenated compounds. teledyneisco.comrsc.orgfarmaciajournal.com

Table 1: HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Instrumentation | Agilent 1100 Series HPLC or equivalent |

| Column | Zorbax SB-C18 (or equivalent), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Dependent on specific derivative, but generally in the mid-to-late gradient region due to hydrophobicity. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. shimadzu.com For this compound, which has a moderate molecular weight and is expected to be sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) is an ideal method for identification and quantification. wikipedia.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, leading to a highly specific identification.

Research Findings:

The analysis of iodinated aromatic compounds has been effectively carried out using GC-MS. nih.gov A common stationary phase for such analyses is a non-polar or mid-polarity column, such as a 5% phenyl polysiloxane (e.g., Rxi-5MS). nih.govtdi-bi.com The use of a temperature program, where the column temperature is gradually increased, is crucial for separating compounds with a range of boiling points and ensuring sharp peaks for later-eluting components. chromatographytoday.comalwsci.com A typical temperature program starts at a low temperature to separate volatile impurities and ramps up to a higher temperature to elute the target compounds. elementlabsolutions.com

The injection port temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. unt.edu For the mass spectrometer, electron ionization (EI) is a standard technique that fragments the analyte molecules in a reproducible manner, creating a characteristic mass spectrum that can be compared to spectral libraries for identification. nih.gov

The following table outlines a proposed GC-MS method for the analysis of this compound, based on established protocols for similar iodinated aromatic compounds. nih.govtdi-bi.com

Table 2: GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Instrumentation | Agilent GC-MS System (e.g., 7890B GC with 5977A MSD) or equivalent |

| Column | Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.2 mL/min (constant flow mode) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 270 °C |

| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-400 amu |

Future Directions and Emerging Research Avenues in 5 Iodoisochroman Chemistry

Exploration of Novel and Sustainable Synthetic Approaches

The development of green and efficient catalytic systems is crucial for the synthesis of isochromans. semanticscholar.org Traditional methods often rely on corrosive acids and non-recyclable catalysts, leading to environmental concerns. rsc.org

Key Research Findings:

Heterogeneous Catalysis: A significant advancement is the use of recyclable heterogeneous catalysts. For instance, a Keggin-type polyoxometalate-based ionic liquid, [HEMTH]H2[PMo12O40], has been successfully employed for the synthesis of isochromans via an oxa-Pictet–Spengler cyclization. semanticscholar.orgrsc.org This method offers high yields, low catalyst loading, and short reaction times using a green solvent, dimethyl carbonate (DMC). semanticscholar.orgrsc.org The catalyst can be recycled multiple times without significant loss of activity, highlighting its potential for sustainable, large-scale production. semanticscholar.org

Microwave-Assisted Synthesis: Organic transformations in near-critical water, facilitated by microwave irradiation, present a green pathway to isochromen-1-ones, which are related to the isochroman (B46142) core. rsc.org This approach avoids the use of hazardous solvents and can accelerate reaction times.

Hexafluoroisopropanol (HFIP) as a Medium: HFIP is emerging as a sustainable solvent that can significantly enhance the rate and scope of the oxa-Pictet–Spengler reaction, allowing for the synthesis of functionalized isochromans from epoxides in under an hour at room temperature. researchgate.net

Future research will likely focus on expanding the library of sustainable catalysts and reaction media for the synthesis of 5-Iodoisochroman, aiming to improve atom economy and reduce waste.

Investigation of Untapped Reactivity Patterns of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is a key functional handle for introducing molecular diversity. The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in nucleophilic substitution and cross-coupling reactions. savemyexams.comchemguide.co.uklibretexts.orgmsu.educentre.edu

Detailed Research Findings:

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation. libretexts.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the linkage of the this compound core to a wide array of organic fragments. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction has been effectively used to synthesize optically active 5,5'-linked bis-isochromans by coupling this compound derivatives with organoboron compounds. nih.govresearchgate.net This strategy provides access to complex dimeric structures with potential applications in materials science and medicinal chemistry. nih.gov The reactivity order for the halide in this reaction is generally I > OTf > Br >> Cl. mdpi.com

Buchwald-Hartwig Amination: This provides a route to synthesize aryl amines from aryl halides, opening the door for the creation of novel 5-amino-isochroman derivatives. organic-chemistry.org

Carboiodination: A diastereoselective Pd(0)-catalyzed carboiodination has been reported for the synthesis of functionalized isochromans, showcasing the versatility of iodine in constructing the isochroman ring itself. acs.org

Future research will likely explore novel coupling partners and catalytic systems, including those based on more abundant and less expensive metals like nickel, to further expand the synthetic utility of this compound. wikipedia.org Investigating the reversible oxidative addition to the C-I bond could also lead to new reaction pathways. acs.org

| Bond | Bond Energy (kJ mol⁻¹) | Reactivity Trend |

|---|---|---|

| C-F | 467 | Least Reactive |

| C-Cl | 346 | |

| C-Br | 290 | |

| C-I | 228 | Most Reactive |

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. The integration of this compound synthesis and its subsequent derivatization into continuous flow processes is a promising future direction.

While specific research on the flow synthesis of this compound is still emerging, the principles have been applied to related heterocyclic systems. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. Automation and high-throughput screening can be coupled with flow synthesis to rapidly explore reaction conditions and generate libraries of this compound derivatives for biological screening.

Advanced Computational Design and Predictive Modeling for New this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. researchgate.net These methods can provide deep mechanistic insights and predict the properties of novel molecules before their synthesis.

Research Applications:

Mechanistic Studies: DFT calculations can be used to elucidate reaction mechanisms, such as identifying key intermediates and transition states in the synthesis and functionalization of isochromans. researchgate.net For instance, computational studies have helped to understand the ring-opening and ring-formation pathways in reactions mediated by hypervalent iodine reagents. researchgate.net

Predictive Design: Computational models can predict the electronic, optical, and biological properties of new this compound derivatives. researchgate.net This allows for the rational design of molecules with desired functionalities, for example, by predicting their interaction with biological targets or their potential as materials for electronic devices.

Chiroptical Properties: DFT calculations are also crucial for determining the absolute configuration of chiral isochroman derivatives by correlating experimental and calculated spectroscopic data, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). researchgate.net

The future will see an increased synergy between computational prediction and experimental validation, accelerating the discovery of new this compound derivatives with tailored properties.

Expansion of Research Applications in Materials Science and Chemical Biology

The unique structure of this compound makes it an attractive scaffold for applications in materials science and as a probe in chemical biology. britannica.comnih.gov

Materials Science: Materials science involves designing and creating materials with specific properties for a vast range of applications, from electronics to energy conversion. britannica.com The ability to functionalize the this compound core through cross-coupling reactions allows for the synthesis of novel polymers and organic materials. wikipedia.org These materials could possess interesting photophysical or electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as metamaterials. cas.org For example, the related 5-bromoisochroman (B3111523) is explored for its role as a monomer in polymer chemistry.

Chemical Biology: Chemical biology utilizes small molecules to study and manipulate biological systems. nih.govwikipedia.org this compound derivatives can be designed as fluorescent probes to visualize cellular processes or as bioactive molecules that target specific enzymes or receptors. nih.gov The iodine atom can be replaced with fluorescent tags or moieties that can interact with biological targets. The development of derivatives as potential antitumor agents is an active area of research for related isochroman structures. researchgate.net

The expansion into these fields will be driven by interdisciplinary collaborations, combining the synthetic expertise of chemists with the analytical and application-focused approaches of materials scientists and chemical biologists.

Q & A

Q. Which databases and search strategies optimize literature reviews on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.